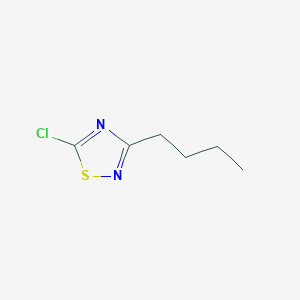

3-丁基-5-氯-1,2,4-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Butyl-5-chloro-1,2,4-thiadiazole” is a derivative of the 1,2,4-thiadiazole class . Thiadiazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The structure of the synthesized compound is usually confirmed using IR, 1H NMR, C, H, N analysis, and LCMS .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The 1,3,4-thiadiazole form tends to show the most significant therapeutic potential .Chemical Reactions Analysis

Thiadiazole derivatives are known for their ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . The chemical reactions involved in the formation of thiadiazole derivatives often involve the reaction of hydrazonoyl halides with potassium thiocyanate .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are often investigated using DFT calculations (b3lyp/6-311++G (d,p)) to investigate the structures’ geometry and physiochemical properties .科学研究应用

Medicinal Significance

The 1,2,3-thiadiazole moiety, which includes “3-Butyl-5-chloro-1,2,4-thiadiazole”, occupies a significant position in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities . It has been used in various synthetic transformations and approaches to furnish 1,2,3-thiadiazole scaffolds along with different pharmaceutical and pharmacological activities .

Antifungal Activity

1,2,3-thiadiazole hybrid structures, including “3-Butyl-5-chloro-1,2,4-thiadiazole”, have shown myriad biomedical activities such as antifungal . This makes it a potential candidate for the development of new antifungal agents.

Antiviral Activity

The 1,2,3-thiadiazole moiety has also demonstrated antiviral properties . This suggests that “3-Butyl-5-chloro-1,2,4-thiadiazole” could be used in the development of antiviral drugs.

Insecticidal Activity

Another application of 1,2,3-thiadiazole compounds is their insecticidal properties . This indicates that “3-Butyl-5-chloro-1,2,4-thiadiazole” could be used in the formulation of insecticides.

Antibacterial Activity

1,3,4-thiadiazole molecules, including “3-Butyl-5-chloro-1,2,4-thiadiazole”, have shown inhibitory effects on various bacteria strains . This suggests its potential use in the development of new antibacterial agents.

Anticancer Activity

1,2,3-thiadiazole derivatives have shown anticancer effects . A structure–activity relationship study revealed that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that “3-Butyl-5-chloro-1,2,4-thiadiazole” could be a potential candidate for anticancer drug development.

Antidiabetic Activity

1,3,4-Thiadiazole moiety has various biological activities including antidiabetic . This suggests that “3-Butyl-5-chloro-1,2,4-thiadiazole” could be used in the development of antidiabetic drugs.

Antihypertensive Activity

Another application of 1,3,4-thiadiazole compounds is their antihypertensive properties . This indicates that “3-Butyl-5-chloro-1,2,4-thiadiazole” could be used in the formulation of antihypertensive drugs.

作用机制

The mechanism of action of thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .

属性

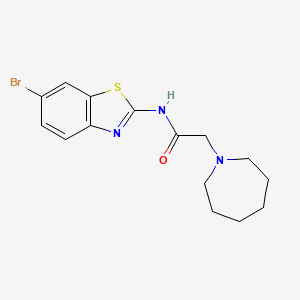

IUPAC Name |

3-butyl-5-chloro-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDBEEIQXDGHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NSC(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-5-chloro-1,2,4-thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)

![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)

![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2583094.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)

![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)